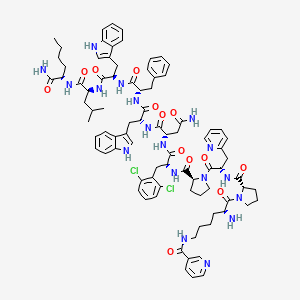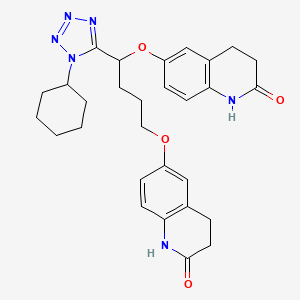
(3-Methoxyphenyl)(1-((trimethylsilyl)oxy)cyclopentyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxyphenyl)(1-((trimethylsilyl)oxy)cyclopentyl)methanone is an organic compound with the molecular formula C16H24O3Si. This compound is known for its unique structural features, which include a methoxyphenyl group and a trimethylsilyloxy group attached to a cyclopentyl ring. It is primarily used in research settings and has various applications in chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(1-((trimethylsilyl)oxy)cyclopentyl)methanone typically involves the reaction of 3-methoxybenzoyl chloride with 1-(trimethylsilyloxy)cyclopentane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3-Methoxyphenyl)(1-((trimethylsilyl)oxy)cyclopentyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
(3-Methoxyphenyl)(1-((trimethylsilyl)oxy)cyclopentyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3-Methoxyphenyl)(1-((trimethylsilyl)oxy)cyclopentyl)methanone involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the trimethylsilyloxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- Phenyl(trimethylsilyl)methanone
- Cyclopentyl(trimethylsilyl)methanone
- Methoxyphenyl(trimethylsilyl)methanone
Uniqueness
(3-Methoxyphenyl)(1-((trimethylsilyl)oxy)cyclopentyl)methanone is unique due to the presence of both a methoxyphenyl group and a trimethylsilyloxy group attached to a cyclopentyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
属性
分子式 |
C16H24O3Si |
|---|---|
分子量 |
292.44 g/mol |
IUPAC 名称 |
(3-methoxyphenyl)-(1-trimethylsilyloxycyclopentyl)methanone |
InChI |
InChI=1S/C16H24O3Si/c1-18-14-9-7-8-13(12-14)15(17)16(10-5-6-11-16)19-20(2,3)4/h7-9,12H,5-6,10-11H2,1-4H3 |
InChI 键 |
HCCYMRFHRVVOMF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C(=O)C2(CCCC2)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



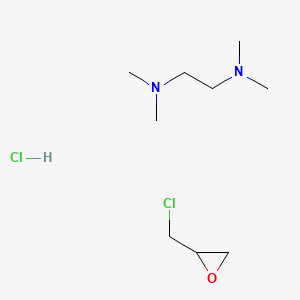
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)
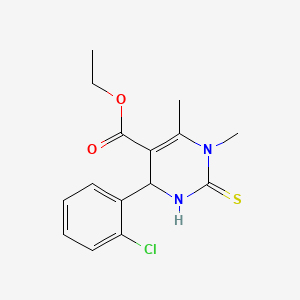
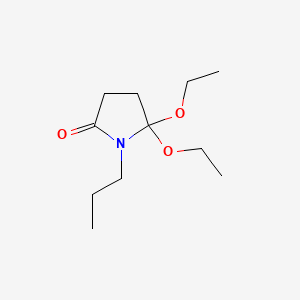
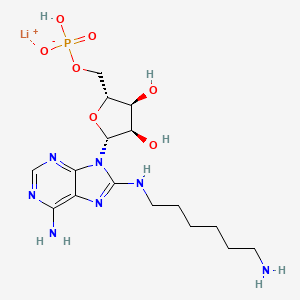
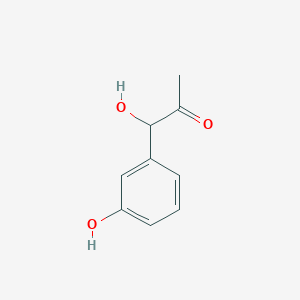
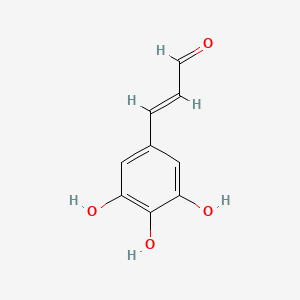


![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)
![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-dimethyl-](/img/structure/B13836285.png)
